molecular formula C14H18BrNO4 B8788164 2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid

2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid

Cat. No.: B8788164
M. Wt: 344.20 g/mol
InChI Key: TWELWDKSZSYNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid is a useful research compound. Its molecular formula is C14H18BrNO4 and its molecular weight is 344.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

2-(3-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18)

InChI Key

TWELWDKSZSYNPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-bromo-phenyl)-tert-butoxycarbonylamino-acetic acid (490 mg, 1.49 mmol) in THF (10 mL) at room temperature was added sodium hydride (125 mg, 60% inmineral oil, 3.1 mmol) and the resulting pale yellow suspension was stirred at room temperature for 3 hours. Methyl iodide (528 mg, 3.7 mmol) was added and the resulting mixture was stirred overnight. Satuated sodium chloride (10 mL) was added and the aqueous phase pH was adjusted to 5 by addition of 1 N hydrochloric acid. The resulting mixture was extracted with ethyl acetate (10 mL×3) and the combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The residue was purified using a gradient of methanol in dichloromethane to afford (3-bromo-phenyl)-(tert-butoxy-carbonyl-methyl-amino)-acetic acid (390 mg, 76%) as an oil. MS: m/z 344 (M+H+).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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